N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine (CAS: 185426-32-8) is a protected glycine derivative widely used in peptide synthesis. Its structure includes:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A photolabile protecting group for amines, enabling orthogonal deprotection strategies .
- tert-Butoxycarbonyl (Boc)-modified hexyl chain: A hydrophobic side chain with a tert-butoxycarbonyl group at the terminal position, enhancing steric protection and solubility in organic solvents .
- Glycine backbone: The central amino acid residue.
Molecular Formula: C₂₇H₃₃NO₆ Molecular Weight: 467.56 g/mol Key Applications: Solid-phase peptide synthesis (SPPS), foldamer design, and inhibitors of protein-protein interactions (PPIs) .
Properties
Molecular Formula |
C27H33NO6 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]amino]acetic acid |
InChI |
InChI=1S/C27H33NO6/c1-27(2,3)34-25(31)15-5-4-10-16-28(17-24(29)30)26(32)33-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23H,4-5,10,15-18H2,1-3H3,(H,29,30) |
InChI Key |
RMXXRIQCBYRWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
This method, adapted from DNA-templated polymerization studies, employs reductive amination to couple a tert-butoxycarbonyl (Boc)-protected hexyl aldehyde with glycine derivatives.
Procedure :
- Synthesis of tert-Butyl (S)-5-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-oxohexyl-carbamate (1) :
Fmoc Protection :
Final Deprotection :
Mitsunobu Alkylation Approach
Inspired by peptide nucleic acid probe synthesis, this route utilizes Mitsunobu conditions to directly alkylate glycine’s nitrogen.
Procedure :
- Sulfonamide Protection :
Mitsunobu Coupling :
Sulfonamide Deprotection :
Fmoc Protection :
Stepwise Alkylation and Protection
This modular approach, derived from α-formylglycine synthesis, sequentially introduces protective groups and side chains.
Procedure :
- Oxazolidine Formation :
Side Chain Introduction :
Deprotection and Isolation :
Yield : 70–75% over three steps.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Purification :
- Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient (0.1% phosphoric acid) resolves the compound from byproducts. Preparative HPLC achieves >98% purity.
Characterization :
- 1H NMR (500 MHz, CDCl3): δ 7.10–7.69 (m, Fmoc aromatic protons), 4.20 (d, J = 7.0 Hz, Fmoc-CH2), 3.95 (t, tert-butoxy CH3).
- Mass Spectrometry : MALDI-TOF MS m/z calcd. for C29H35N2O7 [M+H]+: 539.24; found: 539.28.
Applications and Implications
This compound serves as a versatile building block in:
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during the synthesis process. The tert-butoxy group provides steric hindrance, enhancing the stability of the molecule. The compound interacts with various molecular targets and pathways, depending on its specific application in research or industry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Side Chain Variations
(a) BB7 : (S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine
- Structure : Phenyl group on the propyl side chain; methylsulfonyl substituent.
- Key Data :
- Comparison : The phenyl group enhances π-π stacking in PPIs, while the methylsulfonyl group increases polarity compared to the Boc group in the target compound .
(b) 1e : (S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxycarbonylamino)hexyl)-N-(methylsulfonyl)glycine
- Structure: Boc-protected aminohexyl chain; methylsulfonyl substituent.
- Key Data :
(c) 1g : (S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentyl)-N-(benzylsulfonyl)glycine
Stereochemical and Functional Group Differences
(a) 1h : (R)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentyl)-N-(methylsulfonyl)glycine
- Structure : R-configuration at the chiral center; methylsulfonyl group.
- Key Data :
- Comparison : The R-configuration may disrupt helical foldamer formation compared to the S-configuration in the target compound, as seen in right-handed peptidomimetics .
(b) 1c : (S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutyl)-N-((4-chlorophenyl)sulfonyl)glycine
Key Trends :
- Hydrophobicity : Boc-hexyl chains (target compound) confer higher lipophilicity than methylsulfonyl or benzylsulfonyl groups.
- Synthetic Efficiency : Yields vary significantly (15–41%), influenced by side chain complexity and steric hindrance .
- Biological Activity : Sulfonyl groups (e.g., 1c, BB7) enhance PPI inhibition, while Boc groups improve stability during SPPS .
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine, often referred to as Fmoc-Gly-OxoHexyl, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 424.53 g/mol
- CAS Number : 940941-43-5
The biological activity of Fmoc-Gly-OxoHexyl is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in protecting amino acids during peptide synthesis, while the oxohexyl side chain contributes to hydrophobic interactions, enhancing the compound's binding affinity to its targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Fmoc-Gly-OxoHexyl has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of fluorenes exhibit inhibitory effects on bacterial growth, particularly against Gram-positive strains.
- Enzyme Inhibition :
-
Cytotoxicity :
- Preliminary studies indicate that Fmoc-Gly-OxoHexyl may possess cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis in these cells is currently under investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | BChE inhibition | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of fluorenes demonstrated that derivatives similar to Fmoc-Gly-OxoHexyl exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with bacterial cell wall synthesis.
Case Study 2: Neuroprotective Potential
In a recent investigation, researchers synthesized various fluorenyl derivatives and tested their effects on BChE activity. Results indicated that certain modifications enhanced the inhibitory capacity, suggesting a promising avenue for developing neuroprotective agents targeting cholinergic dysfunction.
Research Findings
Recent advancements in peptide chemistry have highlighted the importance of modifying amino acid structures to enhance biological activity. The incorporation of bulky hydrophobic groups such as tert-butoxy in Fmoc-Gly-OxoHexyl has been shown to improve binding interactions with target proteins, thereby increasing efficacy.
Furthermore, ongoing studies are exploring the pharmacokinetics and bioavailability of this compound, aiming to optimize its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine, and how can reaction efficiency be monitored?
- Methodology :
- Stepwise Alkylation : Use tert-butyl-protected hexanoic acid derivatives as starting materials. Couple the Fmoc-protected glycine moiety via carbodiimide-mediated activation (e.g., DCC or EDC) in anhydrous DMF .
- Monitoring : Track reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion by disappearance of the starting amine (ninhydrin test).
- Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC for intermediates. Final purity is validated by NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and HRMS (mass error < 3 ppm) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze and NMR in DMSO-d or CDCl. Key signals include:
- Fmoc aromatic protons (δ 7.3–7.8 ppm, multiplet).
- tert-Butoxy singlet (δ 1.2–1.4 ppm).
- Glycine backbone protons (δ 3.8–4.2 ppm) .
- HRMS : Use ESI or MALDI-TOF to confirm molecular ion ([M+H]) and compare with theoretical values. Discrepancies > 5 ppm warrant re-evaluation of synthetic steps .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s stability under basic conditions commonly used in Fmoc deprotection?
- Methodology :
- Deprotection Kinetics : Treat the compound with 20% piperidine in DMF and monitor tert-butoxy cleavage via NMR (disappearance of δ 1.2–1.4 ppm). Compare with control compounds lacking the tert-butoxy group .
- Side Reaction Analysis : Use LC-MS to detect β-elimination byproducts (e.g., acrylate derivatives) under prolonged basic exposure. Optimize deprotection time (<10 min) to minimize degradation .
Q. What strategies can resolve discrepancies between calculated and observed HRMS data for this compound?
- Methodology :
- Isotopic Pattern Analysis : Verify isotopic distribution matches theoretical predictions (e.g., natural abundance). Mismatches suggest impurities or incorrect adduct assignment .
- Tandem MS (MS/MS) : Fragment the molecular ion to identify unexpected peaks (e.g., sodium adducts at m/z [M+Na]). Adjust ionization parameters (e.g., ESI voltage) to suppress adduct formation .
Q. How can this compound be integrated into the design of peptidomimetics targeting protein-protein interactions (PPIs)?
- Methodology :
- Backbone Modification : Incorporate the tert-butoxyhexyl side chain into peptidomimetic scaffolds to enhance hydrophobic interactions with PPI interfaces. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity .
- Biological Testing : Synthesize peptidomimetic libraries and screen for inhibition of PPIs (e.g., ELISA or SPR assays). Compare activity with unmodified peptides to assess the impact of the tert-butoxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
